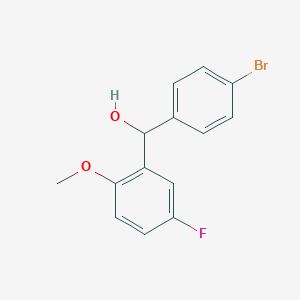

(4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol

Description

(4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is a diarylmethanol derivative featuring a 4-bromophenyl group and a 5-fluoro-2-methoxyphenyl group attached to a central methanol moiety. This compound is synthesized via a Grignard-like reaction, where 5-bromo-2-methoxybenzaldehyde reacts with a p-fluorophenyl lithium intermediate in tetrahydrofuran (THF) under cryogenic conditions. The reaction proceeds with high efficiency, yielding 97% of the product as a white solid with a melting point of 97–99°C. Characterization by GC-MS confirms a molecular ion peak at m/z 310/312 (M⁺), consistent with its molecular formula C₁₄H₁₁BrFO₂ .

The compound’s structural features—halogen substituents (Br, F) and a methoxy group—impart unique electronic and steric properties, making it relevant for pharmaceutical and materials research.

Properties

IUPAC Name |

(4-bromophenyl)-(5-fluoro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO2/c1-18-13-7-6-11(16)8-12(13)14(17)9-2-4-10(15)5-3-9/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWROPZOCKAJURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

(4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Diarylmethanols

(4-Bromophenyl)(4-fluorophenyl)methanol (Compound 4, )

- Structure : Differs by lacking the methoxy group and having a simpler 4-fluorophenyl substituent.

- Synthesis : Prepared via esterification of arecaidine, followed by nucleophilic substitution.

- Applications: Tested as a muscarinic acetylcholine receptor (mAChR) ligand using competitive radioligand binding assays.

(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol ()

- Structure : Replaces the 5-fluoro substituent with 5-chloro.

- No experimental data are reported for direct comparison .

Substituent Position and Functional Group Variations

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone ()

- Structure: A ketone analog with an amino group at the 2-position of the bromophenyl ring.

- Properties: The amino group introduces hydrogen-bonding capability, while the ketone moiety increases polarity. Solubility in chloroform and methanol is noted, but the absence of a hydroxyl group may reduce aqueous solubility compared to the target compound .

(4-Bromophenyl)(cyclopropyl)methanol ()

Comparative Data Table

Key Findings and Implications

- Synthetic Efficiency : The target compound’s 97% yield surpasses analogs like the lactone derivative (77%), highlighting its synthetic practicality .

- Structural Flexibility: Substituting halogens (F vs.

- Biological Relevance: While mAChR binding is noted for some analogs, the target compound’s methoxy group may enhance binding affinity through additional hydrophobic interactions, though experimental validation is needed .

Biological Activity

The compound (4-Bromophenyl)(5-fluoro-2-methoxyphenyl)methanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBrF O

- Molecular Weight : 305.14 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Properties : Studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies have reported cytotoxic effects on cancer cell lines, indicating its potential in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Studies

A study conducted by researchers explored the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The results showed significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL for different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. Specifically, it decreased TNF-alpha and IL-6 levels by approximately 50% at a concentration of 10 µM.

Anticancer Activity

The anticancer potential was evaluated using several cancer cell lines. Notably, the compound exhibited IC values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 5.0 |

| A549 | 3.8 |

Case Studies

- Study on Anticancer Properties : A recent study published in MDPI highlighted the effectiveness of similar compounds in inhibiting tubulin polymerization, a crucial process for cancer cell division. The study suggested that modifications in the phenolic structure could enhance anticancer activity, supporting further exploration of this compound .

- Inflammation Model : Another investigation focused on the anti-inflammatory properties using a mouse model of arthritis. Treatment with the compound resulted in reduced joint swelling and inflammation markers, indicating its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.